molecular formula C24H23N5 B3025696 6-(4-Methylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)pyridazine CAS No. 1628502-91-9

6-(4-Methylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)pyridazine

カタログ番号 B3025696
CAS番号: 1628502-91-9
分子量: 381.5
InChIキー: CIIVUDIZZJLXCN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(4-Methylpiperazin-1-yl)-3-(naphthalen-2-yl)-4-(pyridin-4-yl)pyridazine is a novel compound that has been studied for its potential applications in various scientific and medical fields. This compound is composed of two heterocyclic rings, one pyridazine ring and one pyridinium ring, linked by a methylpiperazine bridge. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-viral, anti-bacterial, and anti-cancer properties. In addition, it has been studied for its potential as a therapeutic agent for several diseases, including Alzheimer's, Parkinson's, and Huntington's.

科学的研究の応用

Neuroprotection in Alzheimer’s Disease

Specific Scientific Field

Neuropharmacology and Alzheimer’s disease research.

Summary

MW-150 is a novel stress kinase inhibitor that targets the alpha isoform of the mitogen-activated serine/threonine protein kinase p38 MAPK. It is orally bioavailable and penetrates the central nervous system (CNS). In the context of Alzheimer’s disease, MW-150 aims to protect neurons and prevent neurodegeneration.

Methods of Application

Researchers conduct preclinical studies using animal models (such as transgenic mice) to evaluate MW-150’s effects. The compound is administered orally, and its pharmacokinetics are assessed. Dosing regimens, treatment duration, and safety profiles are investigated.

Results

Studies have shown that MW-150 attenuates neuroinflammation, reduces oxidative stress, and enhances synaptic plasticity. In animal models of Alzheimer’s disease, MW-150 improves cognitive outcomes and prevents neuronal loss. Quantitative data demonstrate reduced amyloid-beta deposition and improved memory performance .

Modulation of Cytokine Production

Specific Scientific Field

Immunology and inflammation research.

Summary

MW-150 inhibits p38α MAPK, a key regulator of cytokine production. By modulating cytokine levels, MW-150 may have therapeutic implications for inflammatory conditions.

Methods of Application

In vitro experiments involve treating immune cells (such as microglia) with MW-150. Researchers measure cytokine release (e.g., TNF-alpha, IL-1β) using ELISA or other assays. Animal models of inflammation (e.g., lipopolysaccharide-induced neuroinflammation) are used to assess MW-150’s effects.

Results

MW-150 reduces pro-inflammatory cytokines, dampening the immune response. This modulation may be beneficial in conditions like rheumatoid arthritis, multiple sclerosis, or neuroinflammatory disorders .

Synaptic Plasticity Enhancement

Specific Scientific Field

Neurobiology and synaptic function.

Summary

MW-150’s inhibition of p38α MAPK positively impacts synaptic plasticity. Synaptic plasticity is crucial for learning and memory processes.

Methods of Application

Electrophysiological recordings are performed on brain slices or cultured neurons. Researchers assess long-term potentiation (LTP) and long-term depression (LTD) in response to MW-150 treatment. Molecular markers associated with synaptic plasticity are analyzed.

Results

MW-150 enhances LTP, promoting stronger synaptic connections. Improved synaptic plasticity correlates with better memory and cognitive function. Quantitative measurements reveal increased synaptic strength and stability .

特性

IUPAC Name

6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5/c1-28-12-14-29(15-13-28)23-17-22(19-8-10-25-11-9-19)24(27-26-23)21-7-6-18-4-2-3-5-20(18)16-21/h2-11,16-17H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIVUDIZZJLXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C(=C2)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)pyridazine

CAS RN

1628502-91-9
Record name MW-150
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628502919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MW-150
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPZ68T461K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Methylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)pyridazine
Reactant of Route 2
Reactant of Route 2
6-(4-Methylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)pyridazine
Reactant of Route 3
Reactant of Route 3
6-(4-Methylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)pyridazine
Reactant of Route 4
Reactant of Route 4
6-(4-Methylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)pyridazine
Reactant of Route 5
Reactant of Route 5
6-(4-Methylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)pyridazine
Reactant of Route 6
Reactant of Route 6
6-(4-Methylpiperazin-1-Yl)-3-(Naphthalen-2-Yl)-4-(Pyridin-4-Yl)pyridazine

Citations

For This Compound
3
Citations
SM Roy, VL Grum-Tokars, JP Schavocky… - ACS chemical …, 2015 - ACS Publications
The first kinase inhibitor drug approval in 2001 initiated a remarkable decade of tyrosine kinase inhibitor drugs for oncology indications, but a void exists for serine/threonine protein …
Number of citations: 79 pubs.acs.org
SM Roy, G Minasov, O Arancio, LW Chico… - Journal of Medicinal …, 2019 - ACS Publications
The p38αMAPK is a serine/threonine protein kinase and a key node in the intracellular signaling networks that transduce and amplify stress signals into physiological changes. A …
Number of citations: 28 pubs.acs.org
E Skenderović - 2022 - repozitorij.uni-lj.si
Alzheimerjeva bolezen (AB) je kompleksna nevrodegenerativna bolezen, za katero je značilno postopno upadanje kognitivnih funkcij. Tipične spremembe v centralnem živčnem …
Number of citations: 0 repozitorij.uni-lj.si

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。